REACTION_CXSMILES
|
F[C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1.O.[NH2:11][NH2:12].C(O)CC>ClC>[NH:11]([C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][N:3]=1)[NH2:12] |f:1.2|
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Name
|
|
Quantity
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6.65 g
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Type
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reactant
|
Smiles
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FC1=NC=C(C=C1F)F
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Name
|
|
Quantity
|
4.6 mL
|
Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(CC)O
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
|
ClC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 6 hours
|
Duration
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6 h
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Type
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DISTILLATION
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Details
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distilled under a reduced pressure
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Type
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CUSTOM
|
Details
|
to remove the solvent
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Type
|
CUSTOM
|
Details
|
The residue thus obtained
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
The resulting organic layer was concentrated under a reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
N(N)C1=NC=C(C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |